3-Chloro-4-(2-hydroxypropyl)phenol
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Overview
Description
3-Chloro-4-(2-hydroxypropyl)phenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and a hydroxypropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Chloro-4-(2-hydroxypropyl)phenol involves the nucleophilic aromatic substitution of 3-chlorophenol with 2-chloropropanol under basic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Chlorination of Phenol:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(2-hydroxypropyl)phenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Antioxidants: It is studied for its potential antioxidant properties.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Dyes and Pigments: It is a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Oxidative Stress: It can modulate oxidative stress pathways by acting as an antioxidant.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the hydroxypropyl group.
2-Hydroxypropylphenol: Similar but lacks the chlorine atom.
Uniqueness:
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-chloro-4-(2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3 |
InChI Key |
DIFGDOGDMXLTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)Cl)O |
Origin of Product |
United States |
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